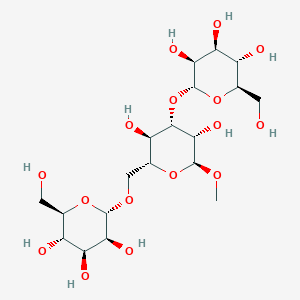
Methyl 3,6-di-O-(A-D-mannopyranosyl)-A-D-mannopyranoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3,6-di-O-(A-D-mannopyranosyl)-A-D-mannopyranoside is a glycosylation product of the sugar mannose. This compound is notable for its role in the synthesis of oligosaccharides and polysaccharides, with modifications such as fluorination and methylation. It has a molecular formula of C19H34O16 and a molecular weight of 518.46 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3,6-di-O-(A-D-mannopyranosyl)-A-D-mannopyranoside can be synthesized through glycosylation reactions involving mannose. The process typically involves the use of glycosyl donors and acceptors under specific reaction conditions to achieve the desired glycosylation.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale glycosylation processes, utilizing advanced techniques and equipment to ensure high yield and purity. The exact methods can vary depending on the specific requirements and applications.
Chemical Reactions Analysis
Types of Reactions
Methyl 3,6-di-O-(A-D-mannopyranosyl)-A-D-mannopyranoside undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, ammonia).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, reduction may yield alcohols, and substitution may yield various substituted derivatives.
Scientific Research Applications
Methyl 3,6-di-O-(A-D-mannopyranosyl)-A-D-mannopyranoside has several scientific research applications, including:
Chemistry: Used in the synthesis of complex carbohydrates and glycosylated compounds.
Biology: Studied for its role in cellular processes and interactions.
Medicine: Investigated for its potential antimicrobial properties and therapeutic applications.
Industry: Utilized in the production of specialized chemicals and materials
Mechanism of Action
The mechanism by which Methyl 3,6-di-O-(A-D-mannopyranosyl)-A-D-mannopyranoside exerts its effects involves its interaction with specific molecular targets and pathways. As a glycosylation product, it can participate in various biochemical processes, including the modification of proteins and lipids. These interactions can influence cellular functions and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Methyl 3,6-di-O-(A-D-mannopyranosyl)-B-D-mannopyranoside: Another glycosylation product with similar properties.
6-O-α-D-Mannopyranosyl-D-Mannose: Known for its antimicrobial properties
Uniqueness
Its ability to undergo modifications such as fluorination and methylation further enhances its versatility and utility in scientific research and industrial applications.
Biological Activity
Methyl 3,6-di-O-(α-D-mannopyranosyl)-α-D-mannopyranoside (CAS 68601-74-1) is a glycoside compound that has garnered attention for its biological activities, particularly in the context of antimicrobial properties and interactions with proteins. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by various research findings and data tables.
- Molecular Formula : C19H34O16
- Molecular Weight : 518.46 g/mol
- Appearance : White to off-white crystalline powder
- Solubility : Soluble in methanol and water
- Melting Point : >148°C (decomposes)
Antimicrobial Properties
Research indicates that methyl 3,6-di-O-(α-D-mannopyranosyl)-α-D-mannopyranoside exhibits promising antimicrobial activity. A study evaluated various mannopyranoside derivatives, including this compound, against multiple bacterial strains. The results demonstrated significant antibacterial effects, particularly against Gram-positive bacteria.
| Compound | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| 4 | Bacillus cereus | 15.17 ± 0.4 |
| 4 | Staphylococcus aureus | 14.10 ± 0.7 |
| 6 | Staphylococcus aureus | 15.12 ± 0.1 |
| 6 | Bacillus cereus | 15.15 ± 0.3 |
| 2 | Salmonella typhi | Moderate |
These findings suggest that methyl 3,6-di-O-(α-D-mannopyranosyl)-α-D-mannopyranoside could be a valuable candidate for developing new antimicrobial agents .
Protein Binding Interactions
Methyl 3,6-di-O-(α-D-mannopyranosyl)-α-D-mannopyranoside has been studied for its binding interactions with proteins such as concanavalin A (Con A). Structural studies have revealed two distinct binding modes of the compound with Con A, demonstrating its potential as a ligand in glycoprotein interactions.
- Binding Modes : The binding interactions vary across different subunits of the protein, indicating a flexible nature of the concanavalin A tetramer when complexed with this trimannoside .
Cytotoxicity and Safety
In addition to its antimicrobial properties, the cytotoxicity of methyl 3,6-di-O-(α-D-mannopyranosyl)-α-D-mannopyranoside has been assessed in various studies. The results indicate that this compound exhibits low toxicity levels, making it a safer alternative in potential therapeutic applications .
Case Studies
-
Antimicrobial Efficacy Study :
- Researchers synthesized several derivatives of methyl α-D-mannopyranoside and tested their antimicrobial efficacy against six bacterial strains and two fungal strains.
- Results showed that certain derivatives exhibited higher antifungal activity compared to antibacterial activity, providing insights into their selective therapeutic potential .
- Molecular Docking Studies :
Properties
Molecular Formula |
C19H34O16 |
|---|---|
Molecular Weight |
518.5 g/mol |
IUPAC Name |
(2S,3S,4S,5S,6R)-2-[[(2R,3R,4S,5S,6S)-3,5-dihydroxy-6-methoxy-4-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C19H34O16/c1-30-17-15(29)16(35-19-14(28)12(26)9(23)6(3-21)33-19)10(24)7(34-17)4-31-18-13(27)11(25)8(22)5(2-20)32-18/h5-29H,2-4H2,1H3/t5-,6-,7-,8-,9-,10-,11+,12+,13+,14+,15+,16+,17+,18+,19-/m1/s1 |
InChI Key |
DCXPDWNLLMVYGH-OINXDFOBSA-N |
Isomeric SMILES |
CO[C@@H]1[C@H]([C@H]([C@@H]([C@H](O1)CO[C@@H]2[C@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O[C@@H]3[C@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O |
Canonical SMILES |
COC1C(C(C(C(O1)COC2C(C(C(C(O2)CO)O)O)O)O)OC3C(C(C(C(O3)CO)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















